Tetrabromophenolphthalein
Overview
Description
Tetrabromophenolphthalein is a chemical compound with the molecular formula C20H10Br4O4. It is a derivative of phenolphthalein, where four bromine atoms are substituted at the 3, 3’, 5, and 5’ positions. This compound is known for its use as an acid-base indicator and in various analytical applications .
Biochemical Analysis
Biochemical Properties
Tetrabromophenolphthalein plays a significant role in biochemical reactions, particularly in spectrophotometric methods for protein determination . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the determination of total protein content by forming a complex with proteins that can be measured spectrophotometrically. The interaction between this compound and proteins involves the binding of the compound to the protein molecules, resulting in a color change that can be quantified.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can impact the expression of genes involved in cell proliferation and metabolism . For example, it has been observed to down-regulate genes in the peroxisome proliferator-activated receptor (PPAR) signaling pathway and up-regulate genes in the Janus Kinase-signal transducers and activators of transcription (JAK-STAT) signaling pathway, which are crucial for regulating cell growth.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with proteins and enzymes, leading to enzyme inhibition or activation and changes in gene expression . The compound’s structure allows it to form stable complexes with proteins, which can inhibit or activate specific enzymatic activities. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . Studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to gradual degradation. In vitro and in vivo studies have demonstrated that this compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, this compound may exhibit toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at certain dosage levels. It is important to carefully monitor the dosage to avoid potential toxicity and ensure the desired effects are achieved.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, this compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. The subcellular localization of this compound can significantly impact its activity and effectiveness in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tetrabromophenolphthalein involves the bromination of phenolphthalein. The process typically includes the following steps:
Preparation of Sodium Hypobromite: Dissolve sodium hydroxide in water, cool the solution to below 10°C, and add bromine while maintaining the temperature to obtain sodium hypobromite.
Bromination: Dissolve phenolphthalein and additional sodium hydroxide in water, cool the solution to below 10°C, and add the sodium hypobromite solution while stirring. Allow the reaction to proceed for 4-6 hours, neutralize with hydrobromic acid until the pH is 1-2, and precipitate the product by maintaining the reaction temperature below 10°C. Filter, wash, and dry the crude product.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring the availability of raw materials and optimizing reaction conditions for higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The bromine atoms in this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Tetrabromophenolphthalein has several scientific research applications:
Chemistry: Used as an acid-base indicator in titrations and other analytical techniques.
Biology: Employed in assays to detect and quantify proteins and other biomolecules.
Medicine: Utilized in diagnostic tests and research related to urinary albumin quantification.
Industry: Applied in the spectrophotometric determination of cationic surfactants and amines
Mechanism of Action
The mechanism of action of tetrabromophenolphthalein involves its ability to change color in response to pH changes, making it an effective acid-base indicator. The molecular targets include hydrogen ions (H+) in solution, which interact with the compound to induce structural changes that result in color shifts .
Comparison with Similar Compounds
Phenolphthalein: A non-brominated analog used as an acid-base indicator.
Bromophenol Blue: Another brominated indicator with different pH range and color change properties.
Thymolphthalein: Similar in structure but with different substituents and pH range.
Uniqueness: Tetrabromophenolphthalein is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its high sensitivity and specific color change range make it particularly useful in certain analytical applications .
Properties
IUPAC Name |
3,3-bis(3,5-dibromo-4-hydroxyphenyl)-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br4O4/c21-13-5-9(6-14(22)17(13)25)20(10-7-15(23)18(26)16(24)8-10)12-4-2-1-3-11(12)19(27)28-20/h1-8,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRGVMYQZVQHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058801 | |
Record name | 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76-62-0, 1301-20-8 | |
Record name | Tetrabromophenolphthalein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',3'',5',5''-Tetrabromophenolphthalein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, tetrabromo deriv. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001301208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabromophenolphthalein | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21261 | |
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Record name | 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-bis(3,5-dibromo-4-hydroxyphenyl)phthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3',3'',5',5''-Tetrabromophenolphthalein | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRABROMOPHENOLPHTHALEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ4HT20I0V | |
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Retrosynthesis Analysis
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Strategy Settings
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